molecular formula C27H30N2O2 B268554 [4-(Diphenylmethyl)piperazin-1-yl](2-propoxyphenyl)methanone

[4-(Diphenylmethyl)piperazin-1-yl](2-propoxyphenyl)methanone

Cat. No. B268554
M. Wt: 414.5 g/mol
InChI Key: XOEWHNVUZACYJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Diphenylmethyl)piperazin-1-yl](2-propoxyphenyl)methanone, also known as DPPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPPM is a member of the piperazine family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of [4-(Diphenylmethyl)piperazin-1-yl](2-propoxyphenyl)methanone is not fully understood, but it is believed to act as a selective antagonist of dopamine D2 receptors. This results in a decrease in dopamine signaling, which is thought to underlie its antipsychotic and antidepressant effects. [4-(Diphenylmethyl)piperazin-1-yl](2-propoxyphenyl)methanone has also been shown to modulate other neurotransmitter systems, such as serotonin and glutamate, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
[4-(Diphenylmethyl)piperazin-1-yl](2-propoxyphenyl)methanone has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to decrease dopamine release in the brain, which is thought to contribute to its antipsychotic effects. [4-(Diphenylmethyl)piperazin-1-yl](2-propoxyphenyl)methanone has also been shown to increase levels of the neurotransmitter GABA, which is thought to underlie its anxiolytic effects. Additionally, [4-(Diphenylmethyl)piperazin-1-yl](2-propoxyphenyl)methanone has been shown to have a low affinity for other neurotransmitter receptors, which may contribute to its low side effect profile.

Advantages and Limitations for Lab Experiments

[4-(Diphenylmethyl)piperazin-1-yl](2-propoxyphenyl)methanone has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It has also been shown to have a long half-life, which allows for sustained effects in animal models. However, [4-(Diphenylmethyl)piperazin-1-yl](2-propoxyphenyl)methanone has some limitations, including its poor solubility in water and limited bioavailability, which may affect its efficacy in vivo.

Future Directions

There are several future directions for research on [4-(Diphenylmethyl)piperazin-1-yl](2-propoxyphenyl)methanone. One area of interest is the development of novel derivatives of [4-(Diphenylmethyl)piperazin-1-yl](2-propoxyphenyl)methanone with improved pharmacokinetic properties. Another area of interest is the investigation of the role of [4-(Diphenylmethyl)piperazin-1-yl](2-propoxyphenyl)methanone in other neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia. Additionally, the use of [4-(Diphenylmethyl)piperazin-1-yl](2-propoxyphenyl)methanone in combination with other drugs for the treatment of mental disorders is an area of ongoing research. Overall, [4-(Diphenylmethyl)piperazin-1-yl](2-propoxyphenyl)methanone has significant potential for further research and development in various fields.
Conclusion:
In conclusion, [4-(Diphenylmethyl)piperazin-1-yl](2-propoxyphenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to ensure high yields and purity of the final product. [4-(Diphenylmethyl)piperazin-1-yl](2-propoxyphenyl)methanone has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and drug discovery. Its mechanism of action is believed to act as a selective antagonist of dopamine D2 receptors. [4-(Diphenylmethyl)piperazin-1-yl](2-propoxyphenyl)methanone has various biochemical and physiological effects in preclinical studies, including its high potency, selectivity, and low toxicity. It has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, it has some limitations, including its poor solubility in water and limited bioavailability. There are several future directions for research on [4-(Diphenylmethyl)piperazin-1-yl](2-propoxyphenyl)methanone, including the development of novel derivatives with improved pharmacokinetic properties and investigation of its role in other neurological and psychiatric disorders. Overall, [4-(Diphenylmethyl)piperazin-1-yl](2-propoxyphenyl)methanone has significant potential for further research and development in various fields.

Synthesis Methods

[4-(Diphenylmethyl)piperazin-1-yl](2-propoxyphenyl)methanone can be synthesized using a multi-step process involving the reaction of 2-propoxybenzaldehyde with diphenylmethylpiperazine in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure [4-(Diphenylmethyl)piperazin-1-yl](2-propoxyphenyl)methanone. This synthesis method has been optimized to ensure high yields and purity of the final product.

Scientific Research Applications

[4-(Diphenylmethyl)piperazin-1-yl](2-propoxyphenyl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, [4-(Diphenylmethyl)piperazin-1-yl](2-propoxyphenyl)methanone has been shown to exhibit potent antipsychotic and antidepressant effects, making it a promising candidate for the treatment of mental disorders. In neuroscience, [4-(Diphenylmethyl)piperazin-1-yl](2-propoxyphenyl)methanone has been used to investigate the role of dopamine receptors in the brain, as it has been shown to selectively bind to D2 receptors. In drug discovery, [4-(Diphenylmethyl)piperazin-1-yl](2-propoxyphenyl)methanone has been used as a lead compound for the development of novel drugs targeting dopamine receptors.

properties

Product Name

[4-(Diphenylmethyl)piperazin-1-yl](2-propoxyphenyl)methanone

Molecular Formula

C27H30N2O2

Molecular Weight

414.5 g/mol

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(2-propoxyphenyl)methanone

InChI

InChI=1S/C27H30N2O2/c1-2-21-31-25-16-10-9-15-24(25)27(30)29-19-17-28(18-20-29)26(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-16,26H,2,17-21H2,1H3

InChI Key

XOEWHNVUZACYJY-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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